molecular formula C10H14N6O2S B7950634 (S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid

(S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid

Cat. No.: B7950634
M. Wt: 282.33 g/mol
InChI Key: VZBGIOHZZDBMQO-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, an amino group, and a methylthio group attached to a butanoic acid backbone. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving formamide and other nitrogen-containing compounds.

    Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines as reagents.

    Incorporation of the Methylthio Group: The methylthio group is added via thiolation reactions, using reagents such as methylthiol or dimethyl disulfide.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives, using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Ammonia, amines, alkyl halides, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It is studied for its potential role in biological processes, such as enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its therapeutic potential, including its use as an antiviral or anticancer agent.

    Industry: It is utilized in the development of new materials and chemical processes, owing to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of (S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by mimicking their natural substrates, thereby blocking their catalytic function. Additionally, the compound’s ability to form hydrogen bonds and participate in hydrophobic interactions allows it to interact with proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

(S)-2-((2-amino-9H-purin-6-yl)amino)-4-(methylthio)butanoic acid can be compared with other similar compounds, such as:

    Adenosine: A purine nucleoside with a similar purine base but lacking the methylthio and butanoic acid groups.

    Methionine: An amino acid with a methylthio group but lacking the purine base.

    S-adenosylmethionine: A compound that combines features of both adenosine and methionine, serving as a methyl donor in various biochemical reactions.

The uniqueness of this compound lies in its combination of a purine base, an amino group, and a methylthio group attached to a butanoic acid backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-[(2-amino-7H-purin-6-yl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O2S/c1-19-3-2-5(9(17)18)14-8-6-7(13-4-12-6)15-10(11)16-8/h4-5H,2-3H2,1H3,(H,17,18)(H4,11,12,13,14,15,16)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBGIOHZZDBMQO-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NC(=NC2=C1NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC1=NC(=NC2=C1NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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